Ethyl 2-amino-6-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-bromobenzoate with trifluoromethanol in the presence of a base, followed by esterification with ethanol . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of ethyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-(trifluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, thereby modulating neuronal activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
2-amino-6-(trifluoromethoxy)benzothiazole: Another analogue used in the treatment of neurological disorders.
Uniqueness
Ethyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .
Biological Activity
Ethyl 2-amino-6-(trifluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. The presence of the amino group allows for hydrogen bonding with biological targets, which may influence its pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C10H10F3NO3 |
Molecular Weight | 253.19 g/mol |
Functional Groups | Amino group, Trifluoromethoxy group, Ester |
The mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially affecting enzyme kinetics and receptor interactions . Research indicates that this compound may modulate specific molecular pathways, leading to various biological effects.
Enzyme Interactions
Studies have shown that this compound can influence enzyme activity, particularly in relation to metabolic processes. The compound's ability to penetrate lipid membranes may enhance its bioavailability and efficacy in vivo.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates potential effectiveness against various microbial strains, suggesting that it could serve as a lead compound in the development of new antibiotics.
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmission. In particular, it has shown potential in modulating excitatory amino acid neurotransmission, which may have implications for treating neurological disorders .
Case Studies
- In Vivo Efficacy Studies : In a study involving a mouse model of tuberculosis, this compound was administered at varying doses to assess its efficacy against Mycobacterium tuberculosis. While the compound showed some activity, it did not outperform standard treatments like rifampin and ethambutol .
- Cytotoxicity Assays : Cytotoxicity studies using human cell lines indicated that this compound exhibits selective toxicity against certain cancer cell types while sparing normal cells, highlighting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 2-amino-4-(trifluoromethyl)benzoate | Amino group at position 2 | Increased reactivity due to amino functionality |
Ethyl 2-amino-6-(difluoromethyl)benzoate | Difluoromethyl instead of trifluoromethyl | Lower lipophilicity compared to the trifluoromethyl variant |
Ethyl 2-amino-6-(methyl)benzoate | Methyl group instead of trifluoromethyl | Reduced metabolic stability compared to trifluoromethyl |
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 2-amino-6-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
XUVBIOXOHMIIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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